molecular formula C10H11BrClN3 B3318666 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride CAS No. 1017146-88-1

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Cat. No. B3318666
CAS RN: 1017146-88-1
M. Wt: 288.57
InChI Key: WZQPZSOZHOVZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride (BHMQ) is a chemical compound with the molecular formula C10H11BrClN3 . It has a molecular weight of 288.57 g/mol . This compound has caught the attention of many scientists and researchers around the world due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride is 1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, hydrazino, and methyl groups on the quinoline ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride include its molecular weight (288.57 g/mol) and its molecular formula (C10H11BrClN3) . Unfortunately, additional physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The Knorr synthesis method involves the preparation of 6-bromo-2-chloro-4-methylquinoline, a related compound, via a condensation between β-keto esters and 4-bromoaniline. This process, known as the Knorr reaction, is significant in the synthesis of quinoline derivatives (Wlodarczyk et al., 2011).

Antimicrobial Activity

  • Compounds derived from 2-hydrazinoquinolines, such as sugar hydrazones, have shown moderate antimicrobial activity, indicating potential applications in combating infectious diseases (Khodair et al., 1998).
  • 2-Chloro-6-methylquinoline hydrazone derivatives, synthesized from similar compounds, demonstrated antibacterial activity against various bacterial strains, suggesting their utility in antimicrobial research (Bawa et al., 2009).

Potential in Medicinal Chemistry

  • Research on quinazolinones, which are structurally related to 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride, revealed hypotensive properties, indicating their potential in developing blood pressure-lowering drugs (Kumar et al., 2003).
  • Synthesis and evaluation of compounds like 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to 6-Bromo-2-hydrazino-3-methylquinoline, showed promising analgesic, anti-inflammatory, and antihelmintic activities, indicating their potential use in therapeutic applications (Sahu et al., 2008).

properties

IUPAC Name

(6-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPZSOZHOVZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 2
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 5
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 6
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.